molecular formula C8H11N3O3 B10916842 (E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine

(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine

Cat. No.: B10916842
M. Wt: 197.19 g/mol
InChI Key: MSUVJIWBYIEEMR-SNAWJCMRSA-N
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Description

(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine is a synthetic organic compound characterized by its unique structural features. It contains a nitro group, an oxazole ring, and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.

    Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents like alkyl halides.

    Cyclization: Bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of polycyclic compounds.

Scientific Research Applications

(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The oxazole ring may also play a role in binding to specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine is unique due to its combination of a nitro group, an oxazole ring, and a dimethylamino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-(5-methyl-4-nitro-1,2-oxazol-3-yl)ethenamine

InChI

InChI=1S/C8H11N3O3/c1-6-8(11(12)13)7(9-14-6)4-5-10(2)3/h4-5H,1-3H3/b5-4+

InChI Key

MSUVJIWBYIEEMR-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=NO1)/C=C/N(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NO1)C=CN(C)C)[N+](=O)[O-]

Origin of Product

United States

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